molecular formula C22H29N3O5 B11146497 4-({[6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid

4-({[6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11146497
M. Wt: 415.5 g/mol
InChI Key: BKXCHBOCNVIEOU-UHFFFAOYSA-N
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Description

4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including a carboxylic acid and an amide, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a quinazoline derivative with a hexanoic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The compound may also interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H29N3O5/c26-19(23-14-15-9-11-16(12-10-15)21(28)29)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-22(25)30/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,23,26)(H,24,30)(H,28,29)

InChI Key

BKXCHBOCNVIEOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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